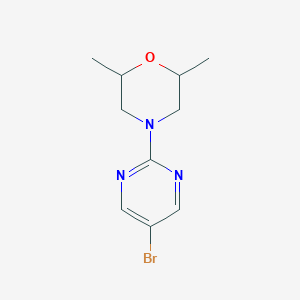

4-(5-Bromopyrimidin-2-yl)-2,6-dimethylmorpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(5-bromopyrimidin-2-yl)-2,6-dimethylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3O/c1-7-5-14(6-8(2)15-7)10-12-3-9(11)4-13-10/h3-4,7-8H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JISNJLJIMPADEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC=C(C=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801238163 | |

| Record name | 4-(5-Bromo-2-pyrimidinyl)-2,6-dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801238163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886366-25-2 | |

| Record name | 4-(5-Bromo-2-pyrimidinyl)-2,6-dimethylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886366-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-Bromo-2-pyrimidinyl)-2,6-dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801238163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromopyrimidin-2-yl)-2,6-dimethylmorpholine typically involves the following steps:

Bromination of Pyrimidine: The starting material, pyrimidine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 5-bromopyrimidine.

Formation of Dimethylmorpholine: 2,6-Dimethylmorpholine is synthesized by reacting morpholine with acetone in the presence of an acid catalyst.

Coupling Reaction: The final step involves coupling 5-bromopyrimidine with 2,6-dimethylmorpholine under basic conditions, often using a palladium-catalyzed cross-coupling reaction such as the Buchwald-Hartwig amination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromopyrimidin-2-yl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to convert the bromine atom to a hydrogen atom.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Hydrogen peroxide (H2O2) in the presence of acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

Oxidation: Hydroxylated or carbonylated derivatives.

Reduction: Dehalogenated pyrimidine derivatives.

Scientific Research Applications

Cancer Therapeutics

One of the primary applications of this compound lies in its potential as an anticancer agent. Research indicates that it can inhibit the activity of Polycomb Repressive Complex 2 (PRC2), which is implicated in various cancers due to its role in gene repression through histone methylation. Inhibition of PRC2 can reactivate tumor suppressor genes and inhibit tumor growth .

Case Study: EZH2 Inhibition

- Objective : To evaluate the efficacy of EZH2 inhibitors in treating cancers such as diffuse large B-cell lymphoma (DLBCL) and prostate cancer.

- Findings : Compounds similar to 4-(5-Bromopyrimidin-2-yl)-2,6-dimethylmorpholine demonstrated significant inhibition of tumor proliferation in vitro and in vivo models .

Targeted Protein Degradation

The compound has also been explored within the context of PROTAC (Proteolysis Targeting Chimeras) technology, which utilizes small molecules to induce targeted protein degradation. This technology presents a novel approach to selectively eliminate harmful proteins associated with cancer progression.

Research Insights:

- Mechanism : The compound acts as a ligand that can be linked to E3 ligases, facilitating the degradation of oncoproteins .

- Results : Studies have shown that using such ligands can lead to the effective degradation of target proteins like IRAK4 and BRM, contributing to reduced tumor cell proliferation .

Antiviral Research

Emerging studies suggest that compounds with similar structures may exhibit antiviral properties. The bromopyrimidine moiety has been associated with activity against viral enzymes, making it a candidate for further exploration in antiviral drug development.

Potential Applications:

- Target Viruses : Initial findings indicate activity against RNA viruses.

- Future Directions : Further research is necessary to elucidate specific mechanisms and efficacy .

Data Tables

| Application Area | Compound Role | Example Findings |

|---|---|---|

| Cancer Therapeutics | EZH2 Inhibition | Significant reduction in tumor growth in DLBCL models |

| Targeted Protein Degradation | Ligand for E3 ligases | Effective degradation of IRAK4 leading to reduced cell proliferation |

| Antiviral Research | Potential inhibitor of viral enzymes | Activity observed against RNA viruses |

Mechanism of Action

The mechanism of action of 4-(5-Bromopyrimidin-2-yl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The dimethylmorpholine ring may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Key Comparative Insights:

- Halogen Effects : Bromine in the target compound offers distinct reactivity (e.g., Suzuki coupling) compared to chlorine in 4-(4,6-Dichloropyrimidin-2-yl)morpholine, which is more electronegative but less polarizable . Fluorine in the 4-fluorophenyl analog () enhances metabolic stability via C-F bond strength, critical in medicinal chemistry .

- Substituent Bulk : Amorolfine’s bulky dimethylpropylphenyl group increases lipophilicity, favoring membrane interaction in antifungal applications, whereas the target compound’s bromopyrimidine group may prioritize electronic effects for binding .

- Environmental Behavior : Fenpropimorph’s degradation product (fenpropimorph acid) exhibits soil mobility due to its carboxylic acid group, contrasting with brominated analogs that likely adsorb more strongly to soil via hydrophobic interactions .

- Synthetic Utility : The imidazolyl derivative () acts as a catalyst or intermediate in organic synthesis, leveraging its basic nitrogen centers, whereas bromopyrimidine derivatives are often utilized in cross-coupling reactions .

Research Findings and Structural Analysis

- Crystal Structure Insights : A study on a bromopyrido[2,3-d]pyrimidine bis(morpholine) derivative () revealed that bromine’s position influences π-π stacking and hydrogen bonding, which could extrapolate to the target compound’s solid-state behavior .

- Degradation Pathways : Unlike fenpropimorph, which oxidizes to a mobile acid, brominated morpholines may undergo debromination or aryl-group retention, affecting environmental half-life .

Biological Activity

4-(5-Bromopyrimidin-2-yl)-2,6-dimethylmorpholine is a heterocyclic compound that features a morpholine ring substituted with a brominated pyrimidine moiety. This unique structural composition contributes to its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. The molecular formula for this compound is C₁₁H₁₃BrN₂O, indicating the presence of key functional groups that enhance its reactivity and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

| Component | Structure |

|---|---|

| Morpholine Ring | Morpholine |

| Brominated Pyrimidine | Bromopyrimidine |

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Antibacterial Properties : Compounds similar to this structure have shown effectiveness against various bacterial strains. The brominated pyrimidine component is often implicated in inhibiting bacterial enzyme activity.

- Anticancer Activity : The compound has been studied for its potential to inhibit cancer cell proliferation. Specifically, brominated pyrimidines are known to interfere with DNA synthesis and repair mechanisms in cancer cells.

Case Studies

- Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of several brominated pyrimidines, including derivatives of this compound. The results indicated a significant reduction in bacterial growth rates, particularly against Gram-positive bacteria.

- Anticancer Mechanism : A research article in Cancer Research explored the effects of similar compounds on cancer cell lines. It was found that these compounds could induce apoptosis in cancer cells through the activation of intrinsic pathways, highlighting their potential as chemotherapeutic agents.

Interaction Studies

Interaction studies utilizing molecular docking techniques have revealed that this compound may interact with specific biological targets such as enzymes and receptors involved in disease pathways. These studies are crucial for understanding the pharmacological profile and optimizing therapeutic efficacy.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Bromopyrimidine | Structure | Simpler structure without morpholine; used in various synthesis reactions. |

| 2,6-Dimethylmorpholine | Structure | Lacks the brominated pyrimidine; commonly used as a solvent and reagent. |

| 4-(Difluoromethyl)pyridin-2-amine | Structure | Fluorinated instead of brominated; exhibits different biological properties. |

The combination of the brominated pyrimidine and dimethylmorpholine structures likely enhances the reactivity and biological activity of this compound compared to these other compounds.

Q & A

Q. What are the optimal synthetic routes for 4-(5-Bromopyrimidin-2-yl)-2,6-dimethylmorpholine?

The synthesis typically involves coupling a brominated pyrimidine derivative with a substituted morpholine. Key steps include:

- Nucleophilic aromatic substitution (SNAr): React 5-bromo-2-chloropyrimidine with 2,6-dimethylmorpholine under reflux in a polar aprotic solvent (e.g., DMF or THF) with a base like K₂CO₃ .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate the product.

- Characterization: Confirm purity via HPLC (>95%) and structural integrity via (e.g., δ 1.13 ppm for methyl groups in morpholine) and IR (e.g., 1651 cm for C=O in related analogs) .

Q. Which characterization techniques are critical for verifying the structure of this compound?

- X-ray crystallography: Resolve bond lengths (mean σ(C–C) = 0.004 Å) and confirm stereochemistry, as demonstrated in morpholine analogs .

- NMR spectroscopy: Analyze in DMSO-d for proton environments (e.g., δ 3.86–3.89 ppm for pyrazoline protons in related structures) and for carbon backbone confirmation .

- Elemental analysis: Validate empirical formulas (e.g., C, H, N within ±0.3% of theoretical values) .

Q. How does the bromine substituent influence the compound’s reactivity?

The bromine at the pyrimidine 5-position acts as a leaving group, enabling:

- SNAr reactions: Substitute with amines or thiols under mild conditions (e.g., 60°C, DMF, EtN) .

- Cross-coupling: Engage in Suzuki-Miyaura couplings with aryl boronic acids using Pd catalysts (e.g., Pd(PPh), 80°C) .

Monitor reaction progress via TLC and confirm substitutions via LC-MS (e.g., [M+H] shifts).

Advanced Questions

Q. How should researchers design experiments to evaluate this compound’s bioactivity?

- Target selection: Prioritize kinases or enzymes with conserved ATP-binding pockets, as morpholine-pyrimidine hybrids often inhibit these targets.

- Assay design: Use in vitro kinase assays (e.g., ADP-Glo™) with controls (positive: staurosporine; negative: DMSO). Include dose-response curves (IC) across 3+ replicates .

- Data validation: Cross-validate with cellular assays (e.g., proliferation inhibition in cancer cell lines) and computational docking (e.g., AutoDock Vina for binding mode prediction).

Q. How to resolve contradictions between X-ray crystallography and NMR structural data?

- Purity checks: Re-examine HPLC traces for co-eluting impurities affecting NMR signals.

- Dynamic effects: NMR captures solution-state conformations, while X-ray shows static crystal packing. Compare torsion angles (e.g., morpholine ring puckering) between techniques .

- Temperature control: Ensure crystallography data is collected at 296 K to match solution NMR conditions .

Q. Why might bioactivity data vary across studies, and how to address this?

- Assay variability: Standardize cell lines (e.g., HepG2 vs. HEK293), serum concentrations, and incubation times.

- Compound stability: Test degradation under assay conditions (e.g., PBS pH 7.4, 37°C) via LC-MS.

- Structural analogs: Compare with sulfonamide derivatives (e.g., substituent effects on logP and solubility) .

Q. What strategies enable regioselective functionalization of the morpholine ring?

- Protecting groups: Temporarily block the morpholine nitrogen with Boc groups to direct bromination or alkylation to specific positions .

- Directed ortho-metalation: Use LDA (lithium diisopropylamide) at −78°C to deprotonate and functionalize the 3-position of the morpholine ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.